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Compound of Interest

Compound Name: 2-Ethyl-6-nitro-1h-benzimidazole

Cat. No.: B3054076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry

and materials science. This document details standard experimental protocols for its synthesis

and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Core Compound Information
Property Value

Molecular Formula C₉H₉N₃O₂

Molecular Weight 191.19 g/mol [1]

CAS Number 5805-42-5[1]

Synthesis and Characterization Workflow
The synthesis of 2-Ethyl-6-nitro-1H-benzimidazole typically involves the condensation of 4-

nitro-o-phenylenediamine with propanoic acid or its derivative, followed by purification and

spectroscopic characterization.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-Ethyl-6-nitro-1H-
benzimidazole.

Spectroscopic Data
While a complete, experimentally verified dataset for 2-Ethyl-6-nitro-1H-benzimidazole is not

readily available in a single source, the following tables summarize expected and reported data

based on the analysis of structurally similar compounds and theoretical predictions.

NMR Spectroscopy Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 Singlet 1H N-H (imidazole)

~8.4 Doublet 1H Ar-H (H-7)

~8.0 Doublet of doublets 1H Ar-H (H-5)

~7.6 Doublet 1H Ar-H (H-4)

~3.0 Quartet 2H -CH₂-

~1.4 Triplet 3H -CH₃

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~155 C=N (imidazole)

~148 C-NO₂

~142 Aromatic C

~135 Aromatic C

~120 Aromatic CH

~115 Aromatic CH

~110 Aromatic CH

~22 -CH₂-

~12 -CH₃

IR Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad N-H stretch

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

~1620 Medium C=N stretch (imidazole)

~1520 Strong Asymmetric NO₂ stretch

~1340 Strong Symmetric NO₂ stretch

~1450 Medium Aromatic C=C stretch

Mass Spectrometry Data
Ion Predicted m/z

[M+H]⁺ 192.0768

[M+Na]⁺ 214.0587

[M-H]⁻ 190.0622

Data predicted by computational models.[2]

Experimental Protocols
The following are detailed, standard methodologies for the synthesis and spectroscopic

analysis of 2-Ethyl-6-nitro-1H-benzimidazole.

Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole
This procedure is a general method for the synthesis of 2-alkyl-nitro-benzimidazoles.

Materials:

4-nitro-o-phenylenediamine

Propanoic acid
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4M Hydrochloric acid

Ammonium hydroxide solution

Ethanol

Procedure:

A mixture of 4-nitro-o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol) is placed in

a round-bottom flask.

4M Hydrochloric acid (50 mL) is added, and the mixture is refluxed for 4-6 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and carefully

neutralized with ammonium hydroxide solution until a precipitate forms.

The solid product is collected by filtration, washed with cold water, and dried.

The crude product is purified by recrystallization from a suitable solvent such as ethanol.

NMR Spectroscopy
Instrumentation:

A 400 MHz NMR spectrometer.

Sample Preparation:

Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Solvent: DMSO-d₆
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Temperature: 298 K

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Program: Proton-decoupled experiment

Number of Scans: 1024-4096

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 180 ppm

IR Spectroscopy
Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

A small amount of the solid, purified compound is placed directly onto the ATR crystal.

Data Acquisition:

Mode: ATR
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Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry
Instrumentation:

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 120-150 °C

Desolvation Temperature: 300-400 °C

Mass Range: 50-500 m/z

This technical guide provides a foundational understanding of the spectroscopic properties and

analytical methodologies for 2-Ethyl-6-nitro-1H-benzimidazole. The provided protocols are

standard and may require optimization based on the specific instrumentation available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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